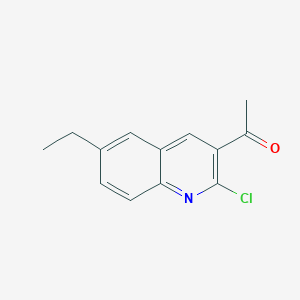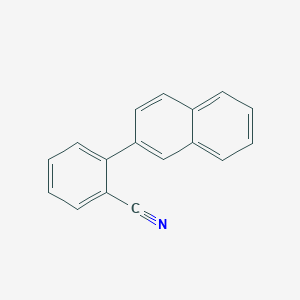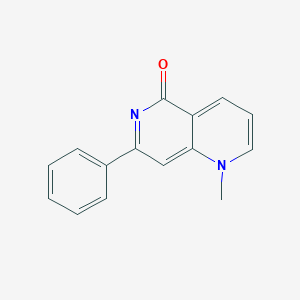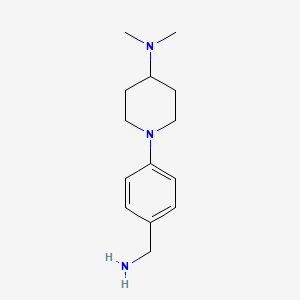
2-Diethylamino-4-hydroxy-6-trifluoromethylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Diethylamino-4-hydroxy-6-trifluoromethylpyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with diethylamino, hydroxy, and trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diethylamino-4-hydroxy-6-trifluoromethylpyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-amino-4-hydroxy-6-trifluoromethylpyrimidine with diethylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as methanol or ethanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
2-Diethylamino-4-hydroxy-6-trifluoromethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while substitution reactions can produce a wide range of derivatives with different functional groups .
科学的研究の応用
2-Diethylamino-4-hydroxy-6-trifluoromethylpyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical and physical properties
作用機序
The mechanism of action of 2-Diethylamino-4-hydroxy-6-trifluoromethylpyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
類似化合物との比較
Similar Compounds
2-Amino-4-hydroxy-6-trifluoromethylpyrimidine: Similar structure but lacks the diethylamino group.
2-Amino-6-trifluoromethyl-1H-pyrimidin-4-one: Similar structure but with different functional groups.
Uniqueness
2-Diethylamino-4-hydroxy-6-trifluoromethylpyrimidine is unique due to the presence of the diethylamino group, which imparts distinct chemical properties and potential biological activities compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C9H12F3N3O |
|---|---|
分子量 |
235.21 g/mol |
IUPAC名 |
2-(diethylamino)-4-(trifluoromethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H12F3N3O/c1-3-15(4-2)8-13-6(9(10,11)12)5-7(16)14-8/h5H,3-4H2,1-2H3,(H,13,14,16) |
InChIキー |
KXEVHRJJOAFGFB-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=NC(=CC(=O)N1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Piperidin-1-yl(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanone](/img/structure/B11874542.png)
![6-Methyl-2-(piperidin-1-yl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11874548.png)


![5-Methylspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one](/img/structure/B11874580.png)
![8-Ethoxy-2,3-dihydrofuro[3,2-c]quinolin-4(5H)-one](/img/structure/B11874588.png)



![Ethyl 8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B11874619.png)



